High-Specific-Activity Iobenguane Improves Cardiac H/M Ratio Versus Conventional Formulations
In a first-in-human phase 1 clinical study, a high-specific-activity carrier-free formulation of ¹²³I-Iobenguane demonstrated statistically higher heart-to-mediastinum (H/M) ratios compared to conventional formulations [1]. The H/M ratio is a key quantitative metric for assessing cardiac sympathetic innervation and risk stratification in heart failure, with an H/M ratio ≥1.6 identifying patients at lower mortality risk [2].
| Evidence Dimension | Heart-to-Mediastinum (H/M) Ratio |
|---|---|
| Target Compound Data | Statistically higher H/M ratio |
| Comparator Or Baseline | Conventional ¹²³I-Iobenguane formulations |
| Quantified Difference | Statistically significant increase (exact numerical ratio difference not reported in abstract) |
| Conditions | Phase 1 clinical trial in 12 healthy adults; planar and SPECT imaging over 48 hours post-injection. |
Why This Matters
A higher H/M ratio directly translates to improved image contrast and diagnostic confidence, enabling more accurate identification of heart failure patients at lower risk of adverse cardiac events, a key differentiator for clinical procurement.
- [1] Chin BB, Kronauge JF, Femia FJ, et al. Phase-1 clinical trial results of high-specific-activity carrier-free 123I-iobenguane. J Nucl Med. 2014;55(5):765-71. View Source
- [2] Verberne HJ, Acampa W, Anagnostopoulos C, et al. Variability in Heart-to-Mediastinum Ratio From Planar 123I-mIBG Images of a Thorax Phantom for 6 Common Gamma Camera Models. J Nucl Med Technol. 2017;45(4):281-284. View Source
